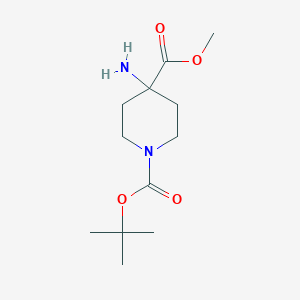

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Overview

Description

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions: Common reagents include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate can be compared to other similar compounds such as:

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in targeted protein degradation.

4-Amino-1-Boc-piperidine: Known for its use in the synthesis of various pharmaceutical intermediates.

1-Boc-4-piperidone: Utilized in the synthesis of piperidine-based compounds with potential pharmaceutical applications.

The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound in various fields of research and industry.

Biological Activity

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, also known by its CAS number 362703-35-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

Basic Information

- Chemical Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 270.32 g/mol

- CAS Number : 362703-35-3

- Synonyms : N-Boc-Piperidine-4-carboxylic acid methyl ester

Pharmacological Effects

This compound exhibits a range of biological activities that have been documented in various studies. Key findings include:

- Analgesic Properties : Preliminary studies indicate that this compound may exhibit analgesic effects comparable to established opioids. In a study on opioid receptor binding affinities, it was found that certain derivatives showed moderate to high affinity for the mu-opioid receptor (MOR) .

| Compound | MOR Affinity (nM) | DOR Affinity (nM) | KOR Affinity (nM) |

|---|---|---|---|

| 1 | 10.3 ± 5.1 | >100 | 87.6 ± 29 |

| 2 | 29.4 ± 15 | 90.7 ± 23 | >100 |

- CNS Activity : The compound has been evaluated for its central nervous system (CNS) activity, showing potential as a therapeutic agent in treating conditions related to pain and anxiety .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of neurotransmitter systems. It may act as an agonist at specific opioid receptors, leading to analgesic effects while minimizing adverse side effects commonly associated with traditional opioids .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Starting Materials : The synthesis often begins with commercially available piperidine derivatives.

- Reagents Used : Common reagents include isocyanides and carboxylic acids which undergo condensation reactions.

- Yield : Reported yields for various synthetic routes range from 60% to over 80%, depending on the specific conditions employed .

Study on Analgesic Efficacy

In a comparative study involving several derivatives of piperidine-based compounds, it was noted that certain modifications led to enhanced analgesic properties while reducing side effects such as respiratory depression .

Clinical Trials

Ongoing clinical trials are investigating the efficacy of this compound in treating chronic pain conditions and its potential role in opioid-sparing strategies for pain management.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-5-12(13,6-8-14)9(15)17-4/h5-8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPCQLBEECGPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610091 | |

| Record name | 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321997-89-1 | |

| Record name | 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.